

## The Toxicological Profile of Aminopyralid in Mammals: A Technical Guide

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Compound of Interest		
Compound Name:	Aminopyralid	
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#### **Abstract**

Aminopyralid, a pyridine carboxylic acid herbicide, is widely utilized for the control of broadleaf weeds.[1] Its mode of action is specific to plants, where it functions as a synthetic auxin, leading to uncontrolled growth and subsequent plant death.[2][3] In mammals, aminopyralid exhibits a low toxicity profile, characterized by rapid absorption and excretion, minimal to no metabolism, and a lack of significant systemic toxicity.[4][5] This guide provides an in-depth summary of the mammalian toxicological data for aminopyralid, including its toxicokinetics, acute and chronic effects, genotoxicity, carcinogenicity, and reproductive/developmental toxicity, tailored for researchers and drug development professionals.

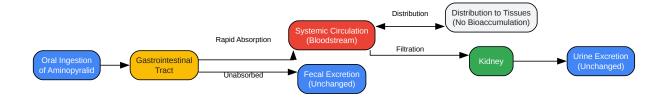
# **Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)**

Studies in mammals, primarily rats, demonstrate that **aminopyralid** is rapidly absorbed and excreted.[6]

- Absorption: Following oral administration, aminopyralid is quickly absorbed, with peak
  plasma concentrations observed as early as 0.25 hours post-dosing.[7][8] Approximately 4259% of an orally administered dose is absorbed.[9]
- Distribution: The compound is distributed throughout the body but does not bioaccumulate in tissues upon repeated administration.[2][10] Plasma protein binding is moderate.[8]



- Metabolism: A key feature of aminopyralid's profile is its lack of metabolism in mammals.[3]
   Metabolism studies in rats show that it is excreted entirely as the unchanged parent compound.[2][10]
- Excretion: Elimination is rapid and nearly complete, with over 80% of the administered dose
  excreted in urine and feces within the first 24 hours.[7] The excretion follows a biphasic
  pattern with half-lives between 3 and 12.3 hours.[9] This rapid clearance prevents the
  accumulation of the substance in the body.[11]



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**Caption:** Simplified ADME pathway of **aminopyralid** in mammals.

#### **Acute Toxicity**

Aminopyralid exhibits very low acute toxicity via oral, dermal, and inhalation routes.[6][10] The U.S. Environmental Protection Agency (EPA) classifies it as Toxicity Category IV (the lowest toxicity category) for acute oral and dermal effects.[2] However, technical grade aminopyralid acid is considered a severe eye irritant (Toxicity Category I).[3][6] It is not a skin irritant or a skin sensitizer.[2][12]

| Acute Toxicity of **Aminopyralid** | | :--- | :--- | | Study | Species | Result | | Oral LD<sub>50</sub> | Rat | >5000 mg/kg[2][6] | | Dermal LD<sub>50</sub> | Rat | >5000 mg/kg[2] | | Inhalation LC<sub>50</sub> (4-hr) | Rat | >5.5 mg/L[2] | | Skin Irritation | Rabbit | Non-irritating[2] | | Eye Irritation | Rabbit | Severe irritant (technical acid)[6][12] | | Skin Sensitization | Guinea Pig | Non-sensitizer[2] |

#### **Sub-chronic and Chronic Toxicity**

Repeated-dose studies have been conducted in multiple species. The primary target organs identified are in the gastrointestinal tract.[3][4] In rats, the most common finding at high doses is cecal enlargement, which is often considered an adaptive, non-adverse response to poorly



absorbed compounds.[4][10] In dogs and rabbits, effects such as hyperplasia and hypertrophy of the stomach lining have been observed at high doses.[6][13]

| Repeated-Dose Toxicity of **Aminopyralid** | | :--- | :--- | :--- | :--- | | Study Type | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) & Effects | | Sub-chronic Feeding | Dog | 90-day | 232 (F), 282 (M)[6][13] | 929 (F), 1070 (M) - Stomach histopathology[6][13] | | Sub-chronic Dermal | Rat | 28-day | 100 (M), 1000 (F) | 500 (M) - Slight epidermal hyperplasia[13] | | Chronic Feeding | Rat | 2-year | 50[2][6] | 500 - Cecal enlargement, mucosal hyperplasia, decreased body weight[6][13] | | Chronic Feeding | Mouse | 18-month | 250 (F), 1000 (M)[6] | N/A (HDT for males) |

(NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; M: Male; F: Female; HDT: Highest Dose Tested)

# Carcinogenicity and Genotoxicity Carcinogenicity

Based on long-term bioassays in rats and mice, **aminopyralid** is not carcinogenic.[2][10] There were no treatment-related increases in tumors in these studies.[6] Consequently, the U.S. EPA has classified **aminopyralid** as "not likely to be carcinogenic to humans".[2][10]

#### Genotoxicity

Aminopyralid has been evaluated in a comprehensive battery of genotoxicity assays and is considered non-mutagenic.[2] It tested negative in the Ames bacterial reverse mutation assay, an in vitro mammalian cell gene mutation assay (CHO/HGPRT), and an in vivo mouse micronucleus assay.[2][7] A weak clastogenic (chromosome-damaging) response was noted in an in vitro chromosome aberration assay with rat lymphocytes, but this only occurred at cytotoxic concentrations and without metabolic activation, and is considered secondary to toxicity.[6][7] The weight of evidence from all studies indicates a lack of genotoxic potential relevant to humans.[11]

### **Reproductive and Developmental Toxicity**

**Aminopyralid** does not cause adverse reproductive effects or developmental toxicity.[2][10] Studies have shown no impact on fertility, reproduction, or offspring development even at the



highest doses tested.[10] There is no evidence of increased susceptibility in fetuses or offspring following prenatal or postnatal exposure.[12]

| Reproductive & Developmental Toxicity of **Aminopyralid** | | :--- | :--- | :--- | :--- | Study Type |
Species | Endpoint | NOAEL (mg/kg/day) | | 2-Generation Reproduction | Rat | Parental
Systemic Toxicity | 1000[2] | | | | Reproductive Toxicity | 1000[2] | | | | Offspring Toxicity | 1000[2]
| | Developmental | Rat | Maternal Toxicity | 1000[2][6] | | | Developmental Toxicity | 500[2][6] |
| Developmental | Rabbit | Maternal Toxicity | 250[2][6] | | | Developmental Toxicity | 500[2][6] |

### **Neurotoxicity**

Specific studies to assess neurotoxic potential have found no evidence that **aminopyralid** is a neurotoxicant.[2] In an acute neurotoxicity study in rats, the NOAEL was 1000 mg/kg, with only transient clinical signs like fecal and urine soiling observed at the highest dose of 2000 mg/kg, which were not considered specific neurotoxic effects.[6][12] A chronic neurotoxicity study in rats also showed no adverse effects.[12]

### **Experimental Protocols**

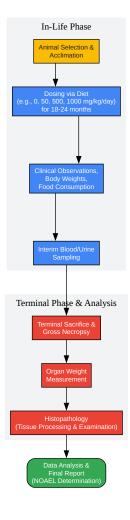
Detailed methodologies for toxicological assessment are standardized to ensure regulatory acceptance. Below are representative protocols for key study types.

## Chronic Oral Toxicity / Carcinogenicity Study Protocol (Rodent)

- Test System: Sprague-Dawley rats (e.g., 50-70 animals/sex/group).
- Administration: The test substance, **aminopyralid**, is incorporated into the diet at various fixed concentrations (e.g., 0, 50, 500, 1000 mg/kg/day) and provided ad libitum.
- Duration: Typically 24 months for rats.
- Observations:
  - Clinical: Daily checks for mortality and morbidity; weekly detailed physical examinations.
  - Body Weight & Food Consumption: Measured weekly for the first 13 weeks, then monthly.



- Hematology & Clinical Chemistry: Blood samples collected at 3, 6, 12, 18, and 24 months for analysis of a full panel of parameters.
- Urinalysis: Conducted at the same intervals as blood collection.
- Pathology:
  - Gross Necropsy: A complete necropsy is performed on all animals.
  - o Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, cecum) are weighed.
  - Histopathology: A comprehensive list of tissues from all animals in the control and highdose groups is examined microscopically. Target organs and any gross lesions from all dose groups are also examined.



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Caption: General workflow for a chronic oral toxicity study.

#### **Developmental Toxicity Study Protocol (Rabbit)**

- Test System: New Zealand White rabbits (e.g., 20-25 timed-pregnant females/group).
- Administration: The test substance is administered daily by oral gavage during the period of major organogenesis (e.g., gestation days 6 through 18).
- Duration: Dosing from gestation day 6 to 18; sacrifice on gestation day 29.
- Maternal Observations: Daily clinical observations, weekly body weight, and food consumption.
- Terminal Examination:
  - At termination (day 29), females are euthanized and a full necropsy is performed.
  - Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
- · Fetal Examination:
  - All fetuses are weighed and examined for external malformations.
  - Approximately half of the fetuses are examined for skeletal abnormalities (e.g., using Alizarin Red S staining).
  - The remaining half are examined for visceral (soft tissue) abnormalities.

#### Conclusion

The toxicological profile of **aminopyralid** in mammals is well-characterized and demonstrates a low level of hazard. Its toxicokinetics are defined by rapid absorption and excretion of the parent compound, with no evidence of metabolism or bioaccumulation. It has low acute toxicity, is not a carcinogen or mutagen, and does not cause reproductive, developmental, or neurological toxicity. The primary effects observed at high doses are localized to the gastrointestinal tract and are considered adaptive or non-adverse in some cases. Overall, the data indicate a wide margin of safety for mammals under normal exposure conditions.



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